N-(4-Acetyl-3-cyano-5-methylfuran-2-yl)acetamide
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Overview
Description
N-(4-Acetyl-3-cyano-5-methylfuran-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides It features a furan ring substituted with acetyl, cyano, and methyl groups, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-3-cyano-5-methylfuran-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of cyanoacetamides, including this compound, often employs solvent-free reactions due to their efficiency and cost-effectiveness. The fusion of aromatic amines with ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-3-cyano-5-methylfuran-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and acetyl groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as piperidine in ethanol.
Substitution Reactions: Common reagents include alkyl halides and bases like triethylamine.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
N-(4-Acetyl-3-cyano-5-methylfuran-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active heterocycles, which can be potential therapeutic agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: Its derivatives have shown diverse biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-Acetyl-3-cyano-5-methylfuran-2-yl)acetamide involves its interaction with various molecular targets. The cyano and acetyl groups facilitate its binding to enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: A derivative of furan with similar structural features.
N-(2-(Trifluoromethoxy)phenyl)acetamide: Another cyanoacetamide derivative with different substituents.
Uniqueness
N-(4-Acetyl-3-cyano-5-methylfuran-2-yl)acetamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity compared to other cyanoacetamides .
Properties
CAS No. |
918899-24-8 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(4-acetyl-3-cyano-5-methylfuran-2-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c1-5(13)9-6(2)15-10(8(9)4-11)12-7(3)14/h1-3H3,(H,12,14) |
InChI Key |
CYGQYXKPTKSJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)NC(=O)C)C#N)C(=O)C |
Origin of Product |
United States |
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